Ccris 5417, also known as Embelin, is a naturally occurring compound derived from the plant Embelia ribes. It is classified as a hydroxy benzoquinone and has garnered attention for its diverse pharmacological properties, particularly in the field of cancer research due to its potential anticancer activity. Ccris 5417 exhibits a range of biological activities, including antioxidant effects, which enhance its appeal for therapeutic applications.
Ccris 5417 is primarily sourced from the berries of Embelia ribes, a plant known for its medicinal properties in traditional medicine. The compound falls under the category of phenolic compounds, specifically quinones, which are characterized by their unique chemical structures and reactivity. Its classification as a hydroxy benzoquinone indicates that it possesses both hydroxyl (-OH) and quinone functional groups in its molecular structure.
The synthesis of Ccris 5417 can be achieved through various methods. A common approach involves extraction from natural sources, where the berries of Embelia ribes are processed to isolate the compound. Additionally, synthetic routes have been developed to produce Ccris 5417 in the laboratory setting.
One notable synthetic method includes the use of chemical reactions involving precursor compounds that undergo oxidation processes to form the quinone structure characteristic of Ccris 5417. Techniques such as chromatography and spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) are employed to purify and characterize the synthesized compound.
Ccris 5417 has a distinctive molecular structure that includes a long alkyl chain and multiple hydroxyl groups attached to a benzoquinone core. This structure contributes to its lipophilicity and influences its biological activity.
The molecular formula of Ccris 5417 is , and its molecular weight is approximately 258.27 g/mol. The compound's structural features enable it to interact with various biological targets, enhancing its potential therapeutic efficacy.
Ccris 5417 participates in several chemical reactions that are relevant to its biological activity. These include redox reactions where it can act as an electron donor or acceptor, influencing cellular processes.
The compound's reactivity is often studied in the context of its antioxidant properties, where it scavenges free radicals and protects cells from oxidative damage. Additionally, Ccris 5417 can undergo conjugation reactions with various biomolecules, enhancing its pharmacological profile.
The mechanism of action of Ccris 5417 involves multiple pathways. It is known to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound also modulates signaling pathways related to cell proliferation and survival.
Research indicates that Ccris 5417 can inhibit key enzymes involved in cancer cell growth, thereby reducing tumor proliferation. Its ability to enhance reactive oxygen species levels within cells further contributes to its anticancer effects.
Ccris 5417 appears as a yellowish crystalline solid with a melting point typically around 100-102 °C. It is soluble in organic solvents but has limited solubility in water, which affects its bioavailability.
The chemical properties of Ccris 5417 include its stability under various pH conditions and reactivity towards nucleophiles due to the presence of electrophilic sites within its structure. Its antioxidant capacity is quantified using assays such as the DPPH radical scavenging test, where it demonstrates significant activity.
Ccris 5417 has been extensively studied for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its uses include:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: